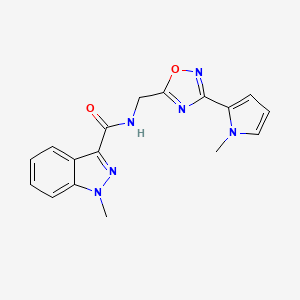

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

説明

特性

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIXAHQGPJVMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.

Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.

Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.

Industrial Production Methods

For industrial-scale production, the focus would be on optimizing the yield and purity:

Utilizing high-purity starting materials.

Employing automated synthesizers for precise control over reaction parameters.

Implementing purification techniques like recrystallization or chromatography to achieve high purity.

化学反応の分析

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.

Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.

Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Palladium on carbon, hydrazine.

Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: : Ketones or carboxylic acids.

Reduction Products: : Amines or alcohols.

Substitution Products: : Varied depending on the substituents introduced.

科学的研究の応用

Chemistry

In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine

Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.

Industry

In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.

作用機序

This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.

類似化合物との比較

Uniqueness

What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.

生物活性

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. The structure-activity relationship (SAR) studies indicate that modifications in the indazole and oxadiazole moieties significantly influence its antagonistic potency against TRPV1 activation by capsaicin .

Analgesic Properties

Research has demonstrated that derivatives of indazole compounds exhibit analgesic effects by blocking TRPV1 channels. In vivo studies showed that these compounds could effectively reduce capsaicin-induced hypothermia without inducing hyperthermia themselves, indicating a potential for pain management therapies .

Antitumor Activity

Recent studies have highlighted the anticancer potential of similar indazole derivatives. For instance, a related compound exhibited significant inhibitory effects on various human cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia), with an IC50 value of 5.15 µM against K562 cells . The mechanism involved apoptosis induction and cell cycle arrest through modulation of the p53 pathway.

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Indazole Derivative A | TRPV1 | Antagonist | 0.4 - 0.5 | |

| Indazole Derivative B | K562 | Antitumor | 5.15 | |

| Indazole Derivative C | A549 | Antitumor | 33.2 |

Case Study 1: TRPV1 Antagonism

A series of indazole derivatives were synthesized and tested for their ability to antagonize TRPV1. The most potent compound demonstrated a K_i value in the low nanomolar range and effectively reduced pain responses in animal models without adverse effects on body temperature .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of indazole derivatives, one specific derivative showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis selectively in malignant cells via the p53 pathway .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodology : A common approach involves coupling indazole-3-carboxamide derivatives with functionalized oxadiazole intermediates. For example, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution reactions, as seen in analogous oxadiazole-thiol alkylation procedures . Solvent choice (e.g., DMF vs. toluene) and base selection (e.g., K₂CO₃ vs. NaH) critically influence reaction rates and purity. Monitoring via TLC and optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) can mitigate side reactions.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on pyrrole/indazole rings) .

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Q. What are the key challenges in purifying this compound, and what techniques are recommended?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves polar byproducts. Recrystallization from ethanol/water mixtures enhances purity, particularly for crystalline intermediates. HPLC (C18 columns, acetonitrile/water mobile phase) is advised for final purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields for analogous compounds, and what strategies improve reproducibility?

- Analysis : Yields for structurally similar compounds (e.g., quinazolin-4-amine derivatives) range from 35% to 82% . Contradictions arise from variations in reaction scale, solvent dryness, or inert atmosphere use. Reproducibility is enhanced by:

- Strict moisture control (e.g., molecular sieves in DMF).

- Pre-activation of intermediates (e.g., oxadiazole-thiols via thiourea cyclization).

- Real-time reaction monitoring (e.g., in-situ IR for carboxamide formation) .

Q. What computational or experimental methods are suitable for predicting/reactivity of the oxadiazole and indazole moieties?

- Methodology :

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., oxadiazole C5 position is reactive toward alkylation) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., oxadiazole N-O bond ~1.36 Å), guiding mechanistic studies .

- Kinetic Studies : Probe substituent effects on reaction rates (e.g., electron-withdrawing groups on indazole slow amide coupling) .

Q. How can researchers design biological activity studies for this compound, given structural similarities to bioactive analogs?

- Methodology :

- Target Selection : Prioritize kinases or GPCRs, as pyrazole/oxadiazole hybrids show affinity in docking studies (e.g., DHFR inhibitors with docking scores <−8.5 kcal/mol) .

- Assay Design : Use cell-based viability assays (MTT) for anticancer screening and MIC assays for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR Studies : Modify substituents (e.g., methyl→CF₃ on pyrrole) to correlate structure with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。